![molecular formula C15H19N3O B5510090 N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

N-[2-(dimethylamino)-4-quinolinyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

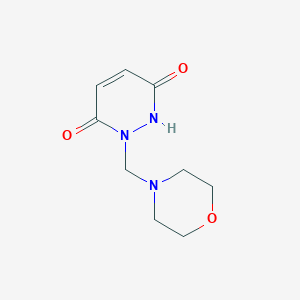

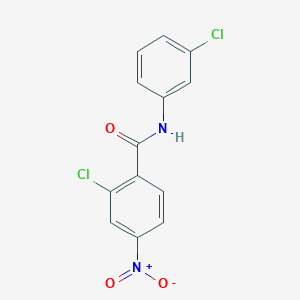

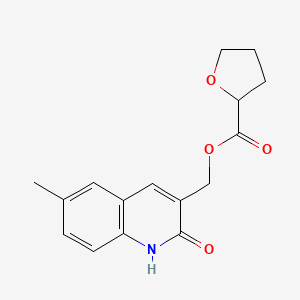

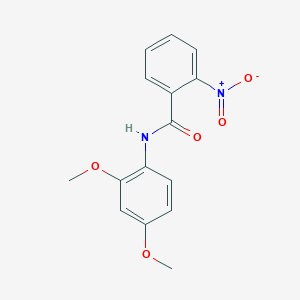

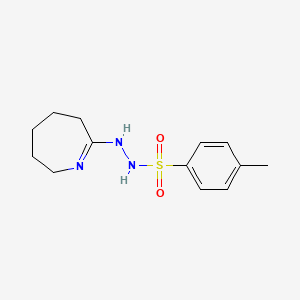

The synthesis of quinoline derivatives, including compounds similar to N-[2-(dimethylamino)-4-quinolinyl]butanamide, often involves direct amination processes. For instance, an efficient method has been described for the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, yielding 4-(dimethylamino)quinazolines at room temperature through efficient C–OH bond activation mediated by 4-toluenesulfonyl chloride (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(dimethylamino)-4-quinolinyl]butanamide has been studied through various spectroscopic techniques. For example, a novel compound was synthesized and characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis. Theoretical calculations were performed using DFT and CAM-B3LYP/6-31G(d,p) basis set, providing insights into the vibrational wavenumbers, chemical shifts, and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

N-[2-(dimethylamino)-4-quinolinyl]butanamide and its derivatives participate in various chemical reactions, contributing to their rich chemistry. The reaction mechanisms often involve intermediate cationic electrophiles formed by thermal elimination, leading to the formation of complex structures with potential biological activity (Nathubhai et al., 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives are influenced by their molecular structure. For instance, the crystal structure of a closely related compound was determined, revealing a triclinic space group and intricate hydrogen bonding patterns. Such structural features are crucial for understanding the compound's stability, solubility, and interaction with other molecules (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of N-[2-(dimethylamino)-4-quinolinyl]butanamide derivatives, such as reactivity, acidity, and basicity, are key to their potential applications. These properties are often studied through reactions with various reagents, leading to the formation of new compounds with unique structural and functional features (Kawano et al., 1992).

Scientific Research Applications

Antituberculosis Activity

Research has shown that certain quinoline derivatives exhibit significant antituberculosis activity. For instance, compounds like 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols have been synthesized and found to have high antituberculosis activity, with specific derivatives in the final stages of clinical trials prepared for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Alzheimer's Disease

A second-generation 8-OH quinoline, targeting amyloid β (Aβ) in Alzheimer's disease (AD), has been developed. In an exploratory study, this compound, known as PBT2, demonstrated the ability to lower cerebrospinal fluid Aβ by 13% and improve cognition in early AD patients (Villemagne et al., 2017).

Fluorescent Chemosensor

A quinoline-based compound has been synthesized as a "turn-on" fluorescent chemosensor for Zn2+ in aqueous media. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its potential for detecting and quantifying Zn2+ in water samples (Kim et al., 2016).

Anticancer Activity

Novel synthetic analogues of natural compounds, including quinoline derivatives, have shown in vitro and in vivo anticancer activity. These compounds have been evaluated against various human cell lines, revealing compound, dose, and cell line-dependent cytotoxicity. Some compounds, such as FBA-TPQ, have been identified as potent inducers of apoptosis and effective inhibitors of cell growth and proliferation in breast cancer cell lines (Wang et al., 2009).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and a range of primary amines, were tested for cytotoxic activity. These compounds showed potent cytotoxicity against various cancer cell lines, with IC50 values less than 10 nM for some derivatives (Deady et al., 2003).

Future Directions

properties

IUPAC Name |

N-[2-(dimethylamino)quinolin-4-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-4-7-15(19)17-13-10-14(18(2)3)16-12-9-6-5-8-11(12)13/h5-6,8-10H,4,7H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPMYWBYDKCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)quinolin-4-yl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)